![molecular formula C14H20O2 B2645855 4-[4-(2-methylpropyl)phenyl]butanoic Acid CAS No. 1041514-31-1](/img/structure/B2645855.png)
4-[4-(2-methylpropyl)phenyl]butanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[4-(2-methylpropyl)phenyl]butanoic Acid” is a chemical compound with the molecular formula C14H20O2 . It has a molecular weight of 220.31 . This compound is also known by other names such as ISRA-011 and Benzenebutanoic acid, 4-(2-methylpropyl)- .
Molecular Structure Analysis
The molecular structure of “4-[4-(2-methylpropyl)phenyl]butanoic Acid” consists of a butanoic acid group attached to a phenyl group, which in turn has a 2-methylpropyl group attached to it . The InChI code for this compound is 1S/C14H20O2/c1-11(2)10-13-8-6-12(7-9-13)4-3-5-14(15)16/h6-9,11H,3-5,10H2,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
“4-[4-(2-methylpropyl)phenyl]butanoic Acid” is an oil-like substance at room temperature . It has a melting point of 45-47 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Biotransformation and Species Differences
Research has revealed species-specific differences in the biotransformation of compounds structurally related to 4-[4-(2-methylpropyl)phenyl]butanoic Acid, such as 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid. This compound shows a rapid reduction to an alcohol in humans, contrasting with rapid oxidation in other species like rats, mice, and dogs. Such studies are crucial for understanding metabolic pathways and designing drugs with species-specific considerations (Pottier, Busigny, & Raynaud, 1978).
Synthetic Pathways for Medicinal Chemistry
The synthesis of 4-phenyl-2-butanone, a related compound, outlines a method crucial for developing anti-inflammatory medicines. This research provides a foundation for synthesizing a wide range of pharmaceuticals, demonstrating the importance of innovative synthetic routes in medicinal chemistry (Zhang, 2005).
Advanced Materials and Photocatalysis
Studies on coordination complexes for the degradation of organic dyes showcase the potential of using compounds like 4-[4-(2-methylpropyl)phenyl]butanoic Acid in materials science. These complexes can serve as photocatalysts, offering a sustainable approach to wastewater treatment and environmental remediation (Lu et al., 2021).
Organic Photovoltaics and Solar Cells
Research on organic sensitizers for solar cell applications has highlighted the use of functionalized unsymmetrical organic molecules, which include donor, electron-conducting, and anchoring groups. These findings underline the potential of structurally complex organic compounds in enhancing solar energy conversion efficiency, thus contributing to renewable energy technologies (Kim et al., 2006).
Nanotechnology and Synthetic Ion Channels
The development of synthetic ion channels using photolabile protecting groups, such as 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, illustrates an innovative application in nanofluidic devices. These channels can be optically gated, opening new avenues in controlled release, sensing, and information processing at the nanoscale (Ali et al., 2012).
Eigenschaften
IUPAC Name |
4-[4-(2-methylpropyl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11(2)10-13-8-6-12(7-9-13)4-3-5-14(15)16/h6-9,11H,3-5,10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQFDSJVVFHEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-methylpropyl)phenyl]butanoic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide](/img/structure/B2645774.png)
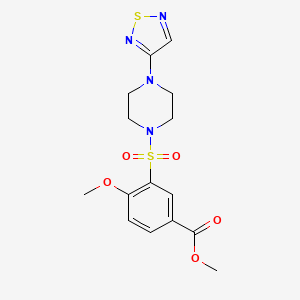

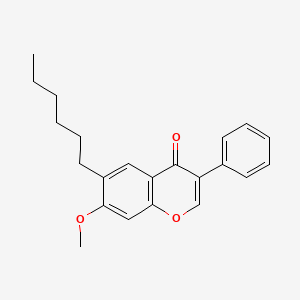

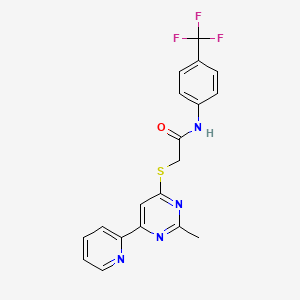

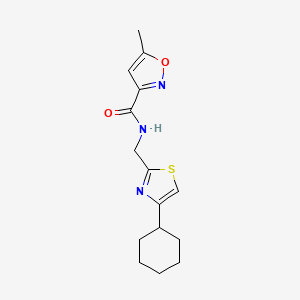


![3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2645789.png)
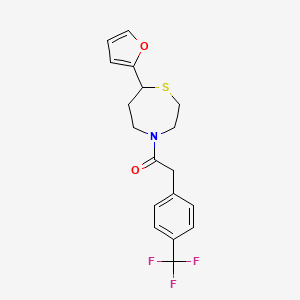
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2645791.png)
![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2645792.png)